molecular formula C7H6BClO2 B2962848 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 174671-43-3

6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B2962848
CAS No.: 174671-43-3
M. Wt: 168.38
InChI Key: YXYTZNCLZVURRW-UHFFFAOYSA-N
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Description

6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound that belongs to the class of oxaboroles It is characterized by the presence of a boron atom within a heterocyclic ring structure, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 6-chlorobenzoic acid with boronic acid or its derivatives under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the oxaborole ring. The process may involve steps such as esterification, cyclization, and hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions may yield borohydrides or other reduced forms.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides or reduced boron compounds.

    Substitution: Various substituted oxaboroles depending on the nucleophile used.

Scientific Research Applications

6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.

    Medicine: Research has explored its use in the development of new pharmaceuticals, including antifungal and antibacterial agents.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom within the oxaborole ring can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

  • 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol
  • 6-Methylbenzo[c][1,2]oxaborol-1(3H)-ol
  • 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol

Comparison: 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol or 6-Methylbenzo[c][1,2]oxaborol-1(3H)-ol. The chlorine atom also influences the compound’s biological activity, making it a valuable candidate for specific applications in medicinal chemistry.

Properties

IUPAC Name

6-chloro-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYTZNCLZVURRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174671-43-3
Record name 6-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
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